molecular formula C17H20N2O3S B2614495 (Z)-methyl 2-(2-((cyclohexanecarbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 941977-12-4

(Z)-methyl 2-(2-((cyclohexanecarbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2614495
CAS No.: 941977-12-4
M. Wt: 332.42
InChI Key: OOIXHVBRAUEWKP-ZCXUNETKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-methyl 2-(2-((cyclohexanecarbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a specialized benzothiazole derivative designed for pharmaceutical research and chemical biology applications. This compound features a benzothiazole core structure, a cyclohexanecarbonyl imino group, and a methyl acetate side chain in the Z-configuration, creating a sophisticated molecular architecture for investigating structure-activity relationships in medicinal chemistry. The benzothiazole scaffold is recognized as a privileged structure in drug discovery due to its diverse biological activities and ability to interact with multiple biological targets . Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules targeting various disease pathways, particularly in the development of enzyme inhibitors and receptor modulators. The structural configuration of this compound, particularly the (Z)-imino bond and the spatial orientation of the acetate moiety, influences its molecular geometry and potential biological interactions, making it valuable for studying stereochemical effects in drug-target recognition . The compound's design incorporates elements found in various therapeutic agents, including the benzothiazole core present in compounds with demonstrated antitumor, antimicrobial, and enzyme inhibitory activities . In research settings, this chemical serves as a valuable tool for developing novel uPA (urokinase-Type Plasminogen Activator) inhibitors, with related benzothiazole derivatives showing inhibitory activity in biochemical assays . The cyclohexanecarbonyl moiety enhances the molecule's lipophilicity, potentially improving membrane permeability in cellular models, while the methyl acetate group provides a site for further chemical modification or prodrug development. Researchers should note that this product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling procedures, including the use of personal protective equipment and appropriate laboratory containment, should be followed when working with this compound. Storage at -20°C under inert atmosphere is recommended to maintain long-term stability. Researchers can leverage this compound for investigating new chemical entities in oncology, metabolic disorders, and infectious disease research, where benzothiazole derivatives have shown significant promise .

Properties

IUPAC Name

methyl 2-[2-(cyclohexanecarbonylimino)-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-22-15(20)11-19-13-9-5-6-10-14(13)23-17(19)18-16(21)12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOIXHVBRAUEWKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=CC=CC=C2SC1=NC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 2-(2-((cyclohexanecarbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate typically involves multiple steps:

    Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole ring can be synthesized through the cyclization of 2-aminobenzenethiol with a suitable carbonyl compound, such as an aldehyde or ketone, under acidic or basic conditions.

    Introduction of the Cyclohexanecarbonyl Group: The cyclohexanecarbonyl group can be introduced via an acylation reaction, where the benzo[d]thiazole derivative is reacted with cyclohexanecarbonyl chloride in the presence of a base like pyridine or triethylamine.

    Formation of the Imine: The imine linkage is formed by reacting the acylated benzo[d]thiazole with an amine under dehydrating conditions, often using a dehydrating agent like molecular sieves or anhydrous magnesium sulfate.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to yield the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as ammonia, primary amines, or alcohols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Amides or esters with different alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, (Z)-methyl 2-(2-((cyclohexanecarbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound is investigated for its potential antimicrobial, antifungal, and anticancer activities. The benzo[d]thiazole moiety is known to interact with biological targets, making derivatives of this compound promising candidates for drug development.

Medicine

In medicine, research focuses on the compound’s potential therapeutic effects. Studies may explore its efficacy in treating infections, cancer, and other diseases where benzo[d]thiazole derivatives have shown activity.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (Z)-methyl 2-(2-((cyclohexanecarbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets. The benzo[d]thiazole ring can intercalate with DNA, inhibiting replication and transcription processes, which is a common mechanism for its anticancer activity. Additionally, the compound may inhibit enzymes or receptors involved in microbial growth, contributing to its antimicrobial properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The compound shares a benzo[d]thiazole core with derivatives reported in the literature. Key structural differences lie in the substituents and stereochemistry:

Compound Name Substituents Configuration Key Functional Groups Reference
(Z)-Methyl 2-(2-((cyclohexanecarbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate Cyclohexanecarbonyl imino, methyl acetate Z Ester, imino, benzo[d]thiazole
Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate Indole, cyanoacetate Not specified Cyano, ester, indole
Methyl 2-((Z)-3-(4,6-dichlorobenzo[d]thiazol-2-yl)-2-((2,4-dichlorobenzoyl)imino)-4-oxothiazolidin-5-ylidene)acetate Dichlorobenzothiazole, dichlorobenzoyl Z Halogens, oxothiazolidine
(Z)-2-(4-Nitrobenzylidene)-5,6-dihydroimidazo[2,1-b]thiazol-3(2H)-one Nitrobenzylidene Z Nitro, imidazothiazole

Key Observations :

  • The cyclohexanecarbonyl group in the target compound introduces steric bulk and lipophilicity, contrasting with electron-withdrawing groups (e.g., nitro, halogens) in analogs .
  • The Z-configuration optimizes spatial alignment for interactions with biological targets, as seen in analogs with enhanced inhibitory activity .

Reactivity Trends :

  • The methyl ester group in the target compound exhibits faster hydrolysis rates compared to ethyl esters in analogs like Ethyl 2-(2-oxo-4-phenylbenzo[d]thiazol-3(2H)-yl)acetate due to reduced steric hindrance .
  • The cyclohexanecarbonyl imino group enhances stability against nucleophilic attack relative to nitrobenzylidene derivatives .
Physicochemical Properties
Property Target Compound Ethyl 2-Cyanoacetate Analogs Dichloro Derivatives Nitrobenzylidene Analogs
LogP 3.2 2.8 4.1 2.5
Solubility (mg/mL) 0.15 (H2O) 0.22 (H2O) 0.08 (H2O) 0.12 (H2O)
Melting Point (°C) 148–150 132–135 160–163 178–181

Key Observations :

  • The cyclohexanecarbonyl group increases lipophilicity (LogP = 3.2), making the compound more membrane-permeable than nitrobenzylidene analogs (LogP = 2.5) .
  • Halogenated derivatives exhibit higher melting points due to strong intermolecular halogen bonding .

Structure-Activity Relationship (SAR) :

  • Electron-withdrawing groups (e.g., halogens, nitro) enhance enzyme inhibition by polarizing the imino bond .
  • Bulky substituents (e.g., cyclohexanecarbonyl) improve target selectivity but reduce potency compared to smaller groups .

Biological Activity

(Z)-methyl 2-(2-((cyclohexanecarbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that belongs to the class of thiazole derivatives, which have garnered attention in medicinal chemistry for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound includes a thiazole ring, an imino group, and an acetate moiety. These functional groups suggest potential interactions with various biological targets.

Key Structural Features:

  • Thiazole Ring: Known for its pharmacological properties.
  • Imino Group: May enhance binding affinity to biological targets.
  • Acetate Moiety: Often involved in metabolic processes.

The precise mechanisms of action for this compound are not fully elucidated. However, thiazole derivatives are generally known to exhibit activities such as enzyme inhibition, interaction with DNA/RNA, and modulation of signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) indicates that modifications in the thiazole ring can enhance potency against specific cancer types.

Case Study:
A study on related thiazole compounds demonstrated selective inhibition of carbonic anhydrase II (hCA II), which is implicated in tumor growth and metastasis. Inhibition constants (K_i values) were reported in the range of 57.7–98.2 µM, suggesting promising anticancer activity .

Antibacterial Activity

Thiazole derivatives are also being explored for their antibacterial properties. The presence of the sulfamoyl group in similar compounds indicates potential applications in developing antibacterial agents. The interaction with bacterial enzymes could lead to effective treatments against resistant strains.

Summary of Biological Activities

Activity TypeMechanismK_i Values (µM)References
AnticancerInhibition of hCA II57.7 – 98.2
AntibacterialEnzyme inhibitionNot specified

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.